N'-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE
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Overview
Description
N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methanesulfonohydrazide group attached to a hydroxy, methoxy, and nitro-substituted phenyl ring through a methylene linkage. Its distinct structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE typically involves the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with methanesulfonohydrazide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and inflammatory mediators by downregulating the expression of genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . This inhibition helps in reducing oxidative stress and inflammation, thereby exerting its protective effects.
Comparison with Similar Compounds
N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE can be compared with other similar compounds, such as:
(E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide: This compound also exhibits anti-inflammatory and analgesic properties.
2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol:
The uniqueness of N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]METHANESULFONOHYDRAZIDE lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6S/c1-18-8-4-7(12(14)15)3-6(9(8)13)5-10-11-19(2,16)17/h3-5,11,13H,1-2H3/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAJVHUBQYASPW-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNS(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NS(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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